molecular formula C19H25BrO6 B12425583 Tlr4/NF-|EB/mapk-IN-1

Tlr4/NF-|EB/mapk-IN-1

Número de catálogo: B12425583
Peso molecular: 429.3 g/mol
Clave InChI: JLDQUFKUAFNISU-QMHBMSAFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tlr4/NF-|EB/mapk-IN-1 is a compound that plays a significant role in the modulation of immune responses. It is involved in the signaling pathways of Toll-like receptor 4 (TLR4), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and mitogen-activated protein kinases (MAPK). These pathways are crucial for the regulation of inflammatory responses and have been implicated in various diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tlr4/NF-|EB/mapk-IN-1 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates during the synthesis process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

Tlr4/NF-|EB/mapk-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of the compound with altered biological activity, as well as by-products that may need to be removed during purification .

Aplicaciones Científicas De Investigación

Tlr4/NF-|EB/mapk-IN-1 has a wide range of scientific research applications, including:

Mecanismo De Acción

Tlr4/NF-|EB/mapk-IN-1 exerts its effects by modulating the activity of TLR4, NF-κB, and MAPK signaling pathways. Upon binding to TLR4, the compound activates downstream signaling cascades that lead to the activation of NF-κB and MAPK. This results in the transcription of pro-inflammatory cytokines and other immune response genes. The compound’s ability to regulate these pathways makes it a valuable tool for studying the molecular mechanisms underlying inflammation and immune responses .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Tlr4/NF-|EB/mapk-IN-1 include other TLR4 inhibitors, NF-κB inhibitors, and MAPK inhibitors. Examples include:

    TLR4 Inhibitors: TAK-242, Eritoran

    NF-κB Inhibitors: Bortezomib, Parthenolide

    MAPK Inhibitors: U0126, PD98059

Uniqueness

This compound is unique in its ability to simultaneously modulate multiple signaling pathways involved in immune responses. This multi-target approach can provide a more comprehensive understanding of the complex interactions between these pathways and their roles in disease pathogenesis. Additionally, the compound’s specificity and potency make it a valuable tool for both basic research and therapeutic development .

Actividad Biológica

Tlr4/NF-κB/MAPK-IN-1 is a compound that plays a crucial role in modulating immune responses through the regulation of key signaling pathways, specifically those involving Toll-like receptor 4 (TLR4), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and mitogen-activated protein kinases (MAPK). This article provides an in-depth analysis of the biological activity of Tlr4/NF-κB/MAPK-IN-1, including its mechanisms of action, applications in research and medicine, and comparisons with similar compounds.

Tlr4/NF-κB/MAPK-IN-1 exerts its biological effects primarily by modulating the TLR4 signaling pathway. Upon binding to TLR4, the compound activates downstream signaling cascades that lead to the activation of NF-κB and MAPK pathways. This activation results in:

  • Transcription of Pro-inflammatory Cytokines : The compound enhances the expression of cytokines such as TNF-α and IL-6, which are critical for inflammatory responses.
  • Regulation of Immune Responses : By influencing these pathways, Tlr4/NF-κB/MAPK-IN-1 can alter immune cell behavior, promoting or inhibiting inflammation depending on the context .

Table 1: Key Signaling Pathways Modulated by Tlr4/NF-κB/MAPK-IN-1

PathwayRole in Immune Response
TLR4Initiates inflammatory response via MyD88 and TRIF
NF-κBRegulates transcription of pro-inflammatory genes
MAPKInvolved in cellular responses to stress and inflammation

Research Applications

Tlr4/NF-κB/MAPK-IN-1 is utilized in various research contexts:

  • Chemistry : It serves as a tool to investigate the mechanisms underlying TLR4, NF-κB, and MAPK signaling pathways.
  • Biology : The compound is studied for its potential therapeutic applications in treating inflammatory diseases.

Medical Applications

The compound has been explored as a potential drug candidate for conditions such as:

  • Cancer : Its ability to modulate immune responses may enhance anti-tumor immunity.
  • Autoimmune Disorders : By regulating inflammation, it may offer therapeutic benefits in diseases characterized by excessive immune activation.

Case Studies

  • Inflammation Regulation : A study demonstrated that Tlr4/NF-κB/MAPK-IN-1 effectively reduced LPS-induced inflammation in macrophages by suppressing the NF-κB and MAPK signaling cascades .
  • Cancer Therapy : Research indicated that compounds targeting TLR4 pathways could enhance the efficacy of existing cancer treatments by promoting an anti-tumor immune response .

Comparison with Similar Compounds

Tlr4/NF-κB/MAPK-IN-1 shares similarities with other compounds that target these pathways. Below is a comparison highlighting its unique features.

Table 2: Comparison of Tlr4/NF-κB/MAPK-IN-1 with Similar Compounds

CompoundTarget PathwayUnique Features
Tlr4/NF-κB/MAPK-IN-1TLR4/NF-κB/MAPKMulti-target approach; modulates multiple pathways
TAK-242TLR4Specific TLR4 inhibitor
BortezomibNF-κBProteasome inhibitor; specific for NF-κB
U0126MAPKSelective MAPK inhibitor

Propiedades

Fórmula molecular

C19H25BrO6

Peso molecular

429.3 g/mol

Nombre IUPAC

[(4S)-4-[(3aR,4S,7aR)-4-acetyloxy-6-(bromomethyl)-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate

InChI

InChI=1S/C19H25BrO6/c1-10(6-5-7-24-12(3)21)16-14(9-20)8-15-17(11(2)19(23)26-15)18(16)25-13(4)22/h10,15,17-18H,2,5-9H2,1,3-4H3/t10-,15+,17+,18+/m0/s1

Clave InChI

JLDQUFKUAFNISU-QMHBMSAFSA-N

SMILES isomérico

C[C@@H](CCCOC(=O)C)C1=C(C[C@@H]2[C@H]([C@@H]1OC(=O)C)C(=C)C(=O)O2)CBr

SMILES canónico

CC(CCCOC(=O)C)C1=C(CC2C(C1OC(=O)C)C(=C)C(=O)O2)CBr

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.